4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine
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Overview
Description
4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine is a chemical compound with the molecular formula C23H23N3. It is known for its unique structure, which includes an acridine moiety linked to a butyl-substituted benzene diamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine typically involves the reaction of acridine derivatives with butyl-substituted benzene diamines. One common method includes the condensation of acridine-9-carbaldehyde with 4-N-butylbenzene-1,4-diamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
Oxidation: Formation of corresponding quinones or N-oxides.
Reduction: Formation of amines or reduced acridine derivatives.
Substitution: Formation of substituted acridine or benzene derivatives.
Scientific Research Applications
4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The primary mechanism of action of 4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can lead to cell cycle arrest and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: An acridine derivative with antibacterial properties.
Acriflavine: Used as an antiseptic and in the treatment of protozoal infections.
Uniqueness
4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine is unique due to its butyl substitution on the benzene ring, which can influence its solubility, reactivity, and biological activity. This structural modification can enhance its ability to intercalate into DNA and improve its potential as a therapeutic agent .
Properties
CAS No. |
75775-92-7 |
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Molecular Formula |
C23H23N3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine |
InChI |
InChI=1S/C23H23N3/c1-2-3-16-24-17-12-14-18(15-13-17)25-23-19-8-4-6-10-21(19)26-22-11-7-5-9-20(22)23/h4-15,24H,2-3,16H2,1H3,(H,25,26) |
InChI Key |
YWHLTEIENBYNDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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